molecular formula C15H23N3O3 B2819914 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one CAS No. 2320383-59-1

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one

货号: B2819914
CAS 编号: 2320383-59-1
分子量: 293.367
InChI 键: UEOLMYHNXZYLRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one ( 2320383-59-1) is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a distinct structural framework combining a 5,6-dimethylpyrimidine ring, connected via an ether linkage to a piperidine moiety, which is further functionalized with a methoxyethanone group. The 5,6-dimethylpyrimidine unit is a recognized pharmacophore in medicinal chemistry, often associated with biological activity and frequently explored in the design of kinase inhibitors and other therapeutic agents . With a molecular formula of C15H23N3O3 and a molecular weight of 293.36 g/mol, this compound is characterized by its suitability for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is supplied with guaranteed identity and purity for reliable, reproducible results in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the safety data sheet prior to handling.

属性

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-12(2)16-10-17-15(11)21-8-13-4-6-18(7-5-13)14(19)9-20-3/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOLMYHNXZYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylpyrimidine Moiety: This step involves the reaction of the piperidine derivative with a dimethylpyrimidine compound under specific conditions to form the desired intermediate.

    Attachment of the Methoxyethanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

相似化合物的比较

Structural Analog 1: 1-(5-Ethyl-4-hydroxy-6-methyl-pyrimidin-2-yl)-piperidin-4-one ()

  • Key Differences :
    • Substituents: The analog has an ethyl and hydroxyl group on the pyrimidine ring, whereas the target compound features 5,6-dimethyl and methoxyethyl groups.
    • Functional Groups: The analog contains a ketone (4-oxo) on the piperidine ring, absent in the target compound.
  • Implications: The hydroxyl group in the analog may increase polarity but reduce metabolic stability compared to the methoxy group in the target compound.

Structural Analog 2: 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-((Z)-[...])-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences: Core Structure: The analog includes a fused pyrido-pyrimidinone system with a thiazolidinone group, unlike the simpler piperidine-pyrimidine linkage in the target compound. Substituents: A sulfur-containing thioxo group and phenylethyl chain are present, absent in the target compound.
  • Implications: The thiazolidinone moiety may confer redox activity or metal-binding capacity, which could influence biological targeting . The phenylethyl group might enhance hydrophobic interactions but increase metabolic susceptibility via cytochrome P450 oxidation .

Structural Analog 3: Methanesulfonyl-Phenyl Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Key Differences :
    • Core Heterocycle: The analog uses a pyrazolo[3,4-d]pyrimidine scaffold instead of a plain pyrimidine.
    • Substituents: A methanesulfonyl-phenyl group replaces the dimethylpyrimidine and methoxyethyl groups.
  • Pyrazolo-pyrimidine cores are often used in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Structural Analog 4: 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine ()

  • Key Differences :
    • Substituents: A phenyl group and methoxymethyl group replace the dimethylpyrimidine and methoxyethyl groups.
  • Implications :
    • The phenyl group may improve π-π stacking with aromatic residues in target proteins but could increase cytotoxicity risks.
    • The methoxymethyl group offers similar solubility benefits as the methoxyethyl group but with reduced steric bulk .

Structural Analog 5: Pyrimidine Derivatives with Piperidinyl-Methyl Substituents ()

  • Key Differences :
    • Substituents: Analogs in include dimethylpyrazolo and pyrrolidinylmethyl groups, while highlights a 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine.
  • Implications :
    • Pyrrolidinylmethyl or piperidinylmethyl groups may enhance binding to cationic targets (e.g., ion channels) compared to the methoxyethyl group .
    • The amine group in ’s compound could facilitate hydrogen bonding but may reduce stability under acidic conditions .

生物活性

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structure, characterized by a piperidine ring, a dimethylpyrimidine moiety, and a methoxyethanone group, suggests various avenues for research in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O3. The compound features several functional groups that may contribute to its biological activity:

Property Value
Molecular Weight330.38 g/mol
StructureChemical Structure
CAS Number2320506-67-8

The biological activity of this compound is believed to involve its interaction with specific molecular targets within the body. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of compounds similar to this compound. For instance:

  • Case Study 1 : A study demonstrated that derivatives of dimethylpyrimidine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Antiviral Activity

The compound may also possess antiviral properties:

  • Case Study 2 : Research on related piperidine derivatives indicated potential efficacy against viral infections by inhibiting viral replication through interference with viral polymerases.

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies suggest that while the compound shows promising biological activity, further research is needed to establish its safety margins and potential side effects.

Research Applications

The unique structure and biological properties of this compound make it a valuable candidate for various research applications:

Medicinal Chemistry

As a lead compound in drug development, it could be modified to enhance efficacy and reduce toxicity.

Agricultural Chemistry

Given its potential antimicrobial properties, there may be applications in developing new agrochemicals.

常见问题

Basic: What are the key considerations for synthesizing 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methoxyethan-1-one in a research setting?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidine core (5,6-dimethyl substitution) followed by functionalization. Critical steps include:

  • Coupling Reactions : Use of Mitsunobu conditions or nucleophilic substitution to attach the pyrimidinyloxy-methyl group to the piperidine ring. Reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine may be employed .
  • Ethanone Formation : Introduction of the methoxyethanone group via ketone alkylation or acylation, often requiring anhydrous conditions and catalysts like potassium carbonate .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity. Analytical techniques (HPLC, NMR) are essential for verifying intermediate and final product integrity .

Advanced: How can reaction yields be optimized for the piperidine-pyrimidine coupling step in this compound’s synthesis?

Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP) can enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while temperature control (60–80°C) balances reaction rate and side-product formation .
  • Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc groups) prevents unwanted side reactions during pyrimidine functionalization .
    Statistical Design of Experiments (DoE) is recommended to systematically evaluate variables like stoichiometry, solvent, and temperature .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.3 ppm, pyrimidine protons at δ ~8.2 ppm). NOESY can resolve spatial proximity between the piperidine and pyrimidine moieties .
    • DEPT-135 : Differentiates CH₃ (5,6-dimethylpyrimidine) and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (expected [M+H]⁺ ~349.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtained, this provides unambiguous confirmation of the 3D structure, particularly for the piperidine ring conformation .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with potential targets (e.g., acetylcholinesterase, kinase enzymes). Focus on hydrogen bonding with the pyrimidine N-atoms and hydrophobic interactions with the dimethyl groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to prioritize synthetic modifications .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using Ellman’s assay (AChE) or ADP-Glo™ (kinases). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity. Compare with non-malignant cells (e.g., HEK293) for selectivity .
  • Permeability : Caco-2 monolayer assays predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: How can contradictory bioactivity data between enzyme assays and cell-based models be resolved?

Methodological Answer:
Contradictions often arise from off-target effects or metabolic instability:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to detect degradation products .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to the intended target in live cells .
  • Pathway Analysis : RNA sequencing or phosphoproteomics can identify compensatory pathways activated in cell models but not in purified enzyme systems .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Lyophilized powder stored at -20°C under argon to prevent oxidation. Solutions in DMSO should be aliquoted and kept at -80°C (avoid freeze-thaw cycles) .
  • Handling : Use glove boxes for air-sensitive steps (e.g., piperidine functionalization). LC-MS monitoring every 6 months confirms stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Substituent Variation : Systematically modify the pyrimidine (e.g., 5-Cl vs. 5,6-dimethyl), piperidine (e.g., N-methyl vs. N-Boc), and methoxy groups.
  • Bioisosteric Replacement : Replace the ethanone group with a carbamate or amide to enhance metabolic stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., pyrimidine as a hydrogen-bond acceptor) using docking and crystallography data .

Basic: What analytical methods are used to assess purity and identity during scale-up?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, gradient 5–95% acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity ≥98% is required for preclinical studies .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Chiral HPLC : If stereocenters are present (e.g., piperidine ring), use a Chiralpak AD-H column to verify enantiomeric excess .

Advanced: What strategies mitigate toxicity risks identified in early-stage studies?

Methodological Answer:

  • Metabolic Profiling : Identify hepatotoxic metabolites via CYP450 inhibition assays (e.g., CYP3A4) and UDP-glucuronosyltransferase activity .
  • Prodrug Design : Mask reactive groups (e.g., methoxyethanone) with ester linkers that hydrolyze in vivo .
  • In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II assess risks (e.g., mutagenicity, cardiotoxicity) based on structural alerts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。